Tert-butyl 2-(2-hydroxyethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . It is a colorless liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-(2-hydroxyethoxy)acetate can be synthesized through the esterification of 2-(2-hydroxyethoxy)acetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-(2-hydroxyethoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a building block in the synthesis of drug candidates and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-hydroxyethoxy)acetate involves its role as an intermediate in various chemical reactions. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its reactivity and solubility properties.
Tert-butyl 2-(2-hydroxypropoxy)acetate: Similar in structure but with a propoxy group instead of an ethoxy group, which can affect its chemical behavior and applications.
Uniqueness: Tert-butyl 2-(2-hydroxyethoxy)acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-7(10)6-11-5-4-9/h9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDJWYPWOFCCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287174-32-7 |
Source
|
Record name | Hydroxy-PEG1-CH2CO2tBu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.